molecular formula C17H23ClN4O B12739454 1,8-Naphthyridine-3-carboxamide, 4-chloro-N,N-diethyl-2-((2-methylpropyl)amino)- CAS No. 156991-95-6

1,8-Naphthyridine-3-carboxamide, 4-chloro-N,N-diethyl-2-((2-methylpropyl)amino)-

Cat. No.: B12739454
CAS No.: 156991-95-6
M. Wt: 334.8 g/mol
InChI Key: UCOVYGNIMSRXNQ-UHFFFAOYSA-N
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Description

1,8-Naphthyridine-3-carboxamide, 4-chloro-N,N-diethyl-2-((2-methylpropyl)amino)- is a synthetic compound belonging to the class of 1,8-naphthyridine derivatives. These compounds are known for their diverse biological activities, including anticancer and immunomodulatory properties . The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-naphthyridine derivatives typically involves multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reactions . For the specific compound , the synthetic route may involve the following steps:

    Formation of the 1,8-naphthyridine core: This can be achieved through the condensation of 2-aminopyridine with an appropriate aldehyde or ketone.

    Introduction of the carboxamide group: This step involves the reaction of the 1,8-naphthyridine core with a carboxylic acid derivative under suitable conditions.

    N,N-diethylation and 2-methylpropylamination: These steps involve the reaction of the intermediate compound with diethylamine and 2-methylpropylamine under appropriate conditions.

Industrial Production Methods

Industrial production of 1,8-naphthyridine derivatives may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1,8-Naphthyridine-3-carboxamide, 4-chloro-N,N-diethyl-2-((2-methylpropyl)amino)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under appropriate conditions (e.g., solvent, temperature, and catalyst).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted 1,8-naphthyridine derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,8-Naphthyridine-3-carboxamide, 4-chloro-N,N-diethyl-2-((2-methylpropyl)amino)- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the 4-chloro, N,N-diethyl, and 2-methylpropylamino groups enhances its ability to interact with various biological targets, making it a valuable compound for research and development in medicinal chemistry .

Properties

CAS No.

156991-95-6

Molecular Formula

C17H23ClN4O

Molecular Weight

334.8 g/mol

IUPAC Name

4-chloro-N,N-diethyl-2-(2-methylpropylamino)-1,8-naphthyridine-3-carboxamide

InChI

InChI=1S/C17H23ClN4O/c1-5-22(6-2)17(23)13-14(18)12-8-7-9-19-15(12)21-16(13)20-10-11(3)4/h7-9,11H,5-6,10H2,1-4H3,(H,19,20,21)

InChI Key

UCOVYGNIMSRXNQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=C(N=C2C(=C1Cl)C=CC=N2)NCC(C)C

Origin of Product

United States

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